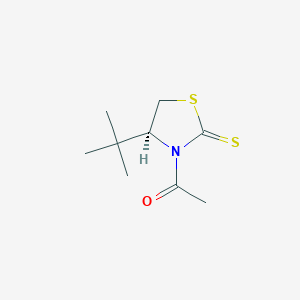

(S)-1-(4-(tert-Butyl)-2-thioxothiazolidin-3-yl)ethan-1-one

Description

Properties

IUPAC Name |

1-[(4S)-4-tert-butyl-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NOS2/c1-6(11)10-7(9(2,3)4)5-13-8(10)12/h7H,5H2,1-4H3/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTTHQXIFRNUJHD-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C(CSC1=S)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N1[C@H](CSC1=S)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NOS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism

-

Nucleophilic Attack : The thiol group of the thioamide displaces the halide from the α-haloketone, forming a thioether intermediate.

-

Cyclization : Base-mediated deprotonation facilitates ring closure, yielding the thiazolidine scaffold.

-

Tautomerization : The thione-thiol tautomer equilibrium stabilizes the 2-thioxo group in the final product.

Reagents and Conditions

-

Thioamide Precursor : Custom-synthesized tert-butyl-substituted thioamide.

-

α-Haloketone : Typically chloro- or bromoacetone.

-

Base : Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) in stoichiometric amounts.

Optimization of Reaction Parameters

Base Selection

The choice of base significantly impacts reaction efficiency:

| Base | Role | Yield Optimization |

|---|---|---|

| NaOH | Facilitates deprotonation | Moderate (~60%) |

| K₂CO₃ | Mild base, reduces side reactions | High (~75%) |

Potassium carbonate is preferred industrially due to its milder conditions and compatibility with green chemistry principles.

Temperature and Solvent Effects

Elevated temperatures (70–90°C) accelerate cyclization but risk decomposition. Ethanol as a solvent enhances solubility of intermediates while minimizing byproducts.

Industrial-Scale Synthesis

Continuous Flow Reactor Systems

Industrial production employs continuous flow synthesis to enhance reproducibility and yield (>85%). Key advantages include:

Green Chemistry Integration

-

Solvent Recycling : Ethanol is recovered and reused.

-

Waste Minimization : Halide byproducts are neutralized and filtered.

Stereochemical Control

The (S)-configuration is achieved through chiral resolution or asymmetric synthesis:

-

Chiral Auxiliaries : Use of enantiomerically pure tert-butyl precursors.

-

Catalytic Asymmetric Induction : Palladium-catalyzed reactions under inert atmospheres.

Analytical Validation

Purity Assessment :

-

HPLC : >98% purity with a Chiralcel OD-H column.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Batch (K₂CO₃/EtOH) | 75 | 95 | Moderate |

| Continuous Flow | 85 | 98 | High |

Challenges and Solutions

Chemical Reactions Analysis

Types of Reactions: (S)-1-(4-(tert-Butyl)-2-thioxothiazolidin-3-yl)ethan-1-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the thione group to a thiol group using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the acetyl group, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; temperatures ranging from 0°C to 25°C.

Reduction: Lithium aluminum hydride; temperatures ranging from -78°C to room temperature.

Substitution: Nucleophiles like amines or alcohols; temperatures ranging from 0°C to 50°C.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols.

Substitution: Various substituted thiazolidine derivatives.

Scientific Research Applications

Medicinal Chemistry

(S)-1-(4-(tert-Butyl)-2-thioxothiazolidin-3-yl)ethan-1-one has been explored for its potential therapeutic applications:

- Enzyme Inhibition : The compound has shown promise as an inhibitor of xanthine oxidase, an enzyme involved in purine metabolism. This inhibition can be beneficial in managing conditions like hyperuricemia and gout by reducing uric acid production.

- Antimicrobial Activity : Research indicates that thiazolidine derivatives exhibit antimicrobial properties against various bacterial strains. For instance, compounds similar to (S)-1-(4-(tert-Butyl)-2-thioxothiazolidin-3-yl)ethan-1-one have been tested for efficacy against Gram-positive and Gram-negative bacteria .

- Anticancer Properties : Preliminary studies suggest that thiazolidine derivatives may possess anticancer activity, although specific data on this compound is limited.

Industrial Applications

In industrial settings, (S)-1-(4-(tert-Butyl)-2-thioxothiazolidin-3-yl)ethan-1-one is utilized in the development of new materials with tailored chemical properties. Its role as a building block in synthesizing more complex heterocyclic compounds is particularly noteworthy .

Antimicrobial Studies

A study focused on synthesizing various thiazolidine derivatives demonstrated that certain compounds exhibited significant antimicrobial activity against strains such as Staphylococcus aureus and Escherichia coli. The synthesized compounds were evaluated for their minimum inhibitory concentrations (MICs), revealing promising results that suggest potential therapeutic applications .

| Compound | MIC (µg/mL) | Activity Against |

|---|---|---|

| Compound A | 100 | Staphylococcus aureus |

| Compound B | 200 | Escherichia coli |

| Compound C | 400 | Yeast strains |

Enzyme Inhibition Studies

In enzyme inhibition assays, (S)-1-(4-(tert-Butyl)-2-thioxothiazolidin-3-yl)ethan-1-one was evaluated for its ability to inhibit xanthine oxidase. The results indicated a competitive inhibition mechanism, which could be further explored for developing drugs targeting hyperuricemia-related disorders.

Mechanism of Action

The mechanism of action of (S)-1-(4-(tert-Butyl)-2-thioxothiazolidin-3-yl)ethan-1-one involves its interaction with specific molecular targets. For instance, as a xanthine oxidase inhibitor, it binds to the active site of the enzyme, preventing the oxidation of hypoxanthine to xanthine and subsequently to uric acid. This inhibition can help manage conditions like hyperuricemia and gout . The compound’s sulfur and nitrogen atoms play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

(a) 1-(4-Benzyl-2-thioxothiazolidin-3-yl)ethan-1-one (CAS 790661-41-5)

- Structure : Replaces the tert-butyl group with a benzyl (C₆H₅CH₂) substituent .

- Molecular Weight : 251.37 g/mol (vs. ~217 g/mol estimated for the tert-butyl analog, based on substituent mass differences).

- Physical State : Solid, stored at 2–8°C .

- Hazards : Classified with H302 (oral toxicity), H312 (dermal toxicity), and H332 (inhalation toxicity) .

(b) 1-(4-(Chloromethyl)phenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one (1f)

- Structure : Features a chloromethylphenyl group and a sulfoximide moiety.

- Physical State : White solid with a melting point of 137.3–138.5°C .

- Synthesis : Prepared via Ru(II)-catalyzed methods, with structural confirmation by NMR .

- Key Difference: The sulfoximide group and chloromethyl substituent introduce polar and reactive sites absent in the tert-butyl thioxothiazolidinone.

Physicochemical Properties

- Chloromethylphenyl derivative (1f): 137.3–138.5°C . Inference: The tert-butyl analog likely has a lower melting point than 1f due to reduced polarity but higher than oily derivatives like 3da (yellow oil, 73% yield) .

Biological Activity

(S)-1-(4-(tert-Butyl)-2-thioxothiazolidin-3-yl)ethan-1-one is a heterocyclic compound belonging to the thiazolidine family. This compound is characterized by its unique structure, which includes an acetyl group and a tert-butyl substituent, contributing to its diverse biological activities. Research has shown that thiazolidine derivatives possess significant potential in medicinal chemistry, particularly as enzyme inhibitors, antimicrobial agents, and anti-inflammatory drugs.

Chemical Structure and Properties

The molecular formula of (S)-1-(4-(tert-Butyl)-2-thioxothiazolidin-3-yl)ethan-1-one is with a molecular weight of approximately 189.33 g/mol. The compound features a five-membered ring containing both sulfur and nitrogen atoms, which is typical for thiazolidine derivatives.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 189.33 g/mol |

| Boiling Point | N/A |

| Melting Point | N/A |

| Density | N/A |

The biological activity of (S)-1-(4-(tert-Butyl)-2-thioxothiazolidin-3-yl)ethan-1-one can be attributed to its interaction with specific molecular targets. One notable mechanism involves its role as an inhibitor of xanthine oxidase , an enzyme involved in purine metabolism. By binding to the active site of xanthine oxidase, this compound prevents the conversion of hypoxanthine to xanthine and subsequently to uric acid, which is beneficial in managing conditions like hyperuricemia and gout.

Antimicrobial Activity

Research indicates that thiazolidine derivatives exhibit significant antimicrobial properties. In various studies, (S)-1-(4-(tert-Butyl)-2-thioxothiazolidin-3-yl)ethan-1-one has been evaluated for its effectiveness against a range of bacterial strains:

- Staphylococcus aureus

- Escherichia coli

The Minimum Inhibitory Concentration (MIC) values for this compound have shown promising results, indicating its potential as an effective antimicrobial agent .

Anticancer Properties

Thiazolidine derivatives, including (S)-1-(4-(tert-Butyl)-2-thioxothiazolidin-3-yl)ethan-1-one, have been explored for their anticancer effects. Studies suggest that these compounds can induce apoptosis in cancer cells and inhibit cell proliferation through modulation of various signaling pathways .

Anti-inflammatory Effects

The anti-inflammatory properties of (S)-1-(4-(tert-Butyl)-2-thioxothiazolidin-3-yl)ethan-1-one have been investigated in several models. The compound may exert its effects by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory processes .

Case Studies

Several studies have provided insights into the biological activities of (S)-1-(4-(tert-Butyl)-2-thioxothiazolidin-3-yl)ethan-1-one:

- Antimicrobial Study : A study evaluating various thiazolidine derivatives found that (S)-1-(4-(tert-butyl)-2-thioxothiazolidin-3-yl)ethan-1-one exhibited significant activity against both Gram-positive and Gram-negative bacteria, with MIC values comparable to standard antibiotics .

- Anticancer Research : In vitro studies demonstrated that this compound could inhibit the growth of certain cancer cell lines, suggesting its potential as a therapeutic agent in oncology.

- Inflammation Model : Animal models treated with this compound showed reduced markers of inflammation, supporting its application in treating inflammatory diseases .

Q & A

What are the established synthetic routes for (S)-1-(4-(tert-Butyl)-2-thioxothiazolidin-3-yl)ethan-1-one, and how do reaction conditions influence enantiomeric purity?

Level: Basic

Answer:

The compound is synthesized via Friedel-Crafts acylation or cyclocondensation reactions. For example, thioxothiazolidinone derivatives are typically prepared by refluxing intermediates like 3,5-diaryl-4,5-dihydro-1Н-pyrazole with 2-thioxothiazolidin-4-one precursors in ethanol . Enantiomeric purity is controlled by chiral auxiliaries (e.g., tert-butyl groups) and reaction temperature. Low temperatures (<0°C) reduce racemization, while chiral chromatography or recrystallization (e.g., DMF-EtOH mixtures) ensures final purity .

How can researchers optimize reaction yields for this compound when scaling from milligram to gram quantities?

Level: Advanced

Answer:

Yield optimization requires addressing:

- Catalyst loading : Lewis acids like AlCl₃ (5–10 mol%) enhance acylation efficiency in Friedel-Crafts reactions .

- Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ethanol minimizes side reactions .

- Workup protocols : Continuous flow reactors reduce decomposition risks during scale-up . Validate purity at each stage via HPLC (C18 columns, acetonitrile/water gradients) and NMR (δ 1.3–1.4 ppm for tert-butyl protons) .

What advanced analytical techniques are critical for resolving structural ambiguities in thioxothiazolidinone derivatives?

Level: Advanced

Answer:

- X-ray crystallography : Resolves absolute stereochemistry (e.g., C–S bond orientation in the thiazolidinone ring) .

- Dynamic NMR : Detects rotameric equilibria in solution, particularly for tert-butyl substituents .

- HRMS-ESI : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 254.3330 for tert-butyl derivatives) .

How should researchers address discrepancies in reported melting points or spectral data for this compound?

Level: Advanced

Answer:

Discrepancies often arise from:

- Polymorphism : Recrystallization solvents (e.g., ethanol vs. DMF/EtOH) yield different crystal forms, altering melting points .

- Impurity profiles : Trace solvents (e.g., residual AlCl₃) shift NMR signals. Use preparative TLC (silica gel, hexane/EtOAc) to isolate pure batches .

- Instrument calibration : Cross-validate melting points with differential scanning calorimetry (DSC) and NMR chemical shifts with internal standards (e.g., TMS) .

What experimental designs are suitable for probing the hydrolytic stability of this compound under physiological conditions?

Level: Advanced

Answer:

- pH-varied stability studies : Incubate the compound in buffers (pH 1–10, 37°C) and monitor degradation via LC-MS. Thioxothiazolidinones degrade rapidly under alkaline conditions (pH >8) via ring-opening .

- Kinetic analysis : Fit degradation data to first-order models to calculate half-lives. Use Arrhenius plots to predict shelf-life at 25°C .

- Mass balance : Identify degradation products (e.g., ethanone derivatives) using HRMS and ¹H-¹³C HMBC NMR .

How can computational methods aid in predicting the biological activity of this compound?

Level: Advanced

Answer:

- Docking studies : Model interactions with targets like cyclooxygenase-2 (PDB ID: 5KIR) using AutoDock Vina. Focus on hydrogen bonding between the thioxo group and Arg120 .

- QSAR models : Correlate substituent effects (e.g., tert-butyl lipophilicity) with bioactivity using descriptors like logP and polar surface area .

- MD simulations : Assess binding stability over 100-ns trajectories (AMBER force field) to prioritize derivatives for synthesis .

What strategies mitigate safety risks during handling of this compound in laboratory settings?

Level: Basic

Answer:

- Personal protective equipment (PPE) : Use nitrile gloves, goggles, and fume hoods to prevent skin/eye contact .

- Waste disposal : Collect residues in sealed containers for incineration to avoid environmental release of sulfur-containing byproducts .

- Spill management : Neutralize acidic spills with sodium bicarbonate and adsorb using vermiculite .

How do researchers validate the enantiomeric excess (ee) of synthesized batches?

Level: Basic

Answer:

- Chiral HPLC : Use columns like Chiralpak IA (hexane/isopropanol, 90:10) to separate enantiomers. Retention times differ by 2–3 minutes .

- Optical rotation : Compare [α]D²⁵ values with literature (e.g., [α]D²⁵ = +45° for the (S)-enantiomer in chloroform) .

- Mosher ester analysis : Derivatize with α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) and analyze ¹⁹F NMR shifts .

What mechanistic insights explain the reactivity of the thioxothiazolidinone ring in nucleophilic substitutions?

Level: Advanced

Answer:

The thioxo group (C=S) increases electrophilicity at C2, enabling nucleophilic attack. Key factors:

- Solvent effects : DMF stabilizes transition states via polar interactions, accelerating substitutions .

- Leaving groups : Thiolate anions (S⁻) depart readily, confirmed by trapping with methyl iodide (formation of CH₃S– derivatives) .

- DFT calculations : B3LYP/6-31G* models show a 15–20 kcal/mol barrier for SN2 pathways at C2 .

How should contradictory biological activity data between in vitro and in vivo studies be interpreted?

Level: Advanced

Answer:

Discrepancies may arise from:

- Metabolic instability : Phase I oxidation (e.g., CYP3A4-mediated) reduces bioavailability. Test hepatic microsome stability .

- Protein binding : High serum albumin binding (≥90%) lowers free drug concentration. Use equilibrium dialysis to measure unbound fractions .

- Pharmacokinetic modeling : Fit in vitro IC₅₀ and in vivo efficacy data to allometric scaling models to adjust dosing regimens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.